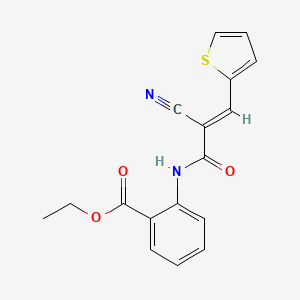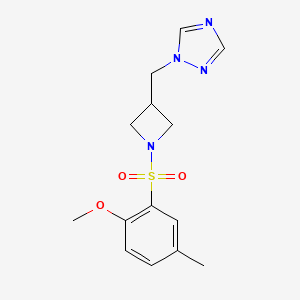
1-((1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C14H18N4O3S and its molecular weight is 322.38. The purity is usually 95%.
BenchChem offers high-quality 1-((1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitory Activity against Caspase-3
Research has shown that derivatives of 1,2,3-triazoles, prepared through the Huisgen cycloaddition reaction, can serve as potent inhibitors against caspase-3, an enzyme playing a pivotal role in apoptosis. Two of the synthesized triazoles demonstrated significant inhibitory potency, highlighting their potential in therapeutic applications targeting apoptosis-related diseases. Competitive inhibitory mechanisms were identified for these compounds, providing insights into their mode of action against caspase-3 (Yang Jiang & Trond Vidar Hansen, 2011).
Synthesis of Novel 1,2,3-Triazole Derivatives
A one-pot synthesis approach has been developed for creating new 1,2,3-triazole derivatives with various biological activities. These compounds were evaluated for their antibacterial and free radical scavenging abilities, demonstrating potent activities compared to standard drugs. This research showcases the versatility of 1,2,3-triazoles in creating compounds with significant biological efficacy (Rakesh Sreerama et al., 2020).
Denitrogenative Hydration for α-Amino Ketones Synthesis
The reaction of N-sulfonyl-1,2,3-triazoles with water, catalyzed by rhodium, produces α-amino ketones efficiently. This process exemplifies a regioselective 1,2-aminohydroxylation of terminal alkynes, expanding the toolkit for synthesizing valuable organic compounds. The transformation highlights the role of rhodium catalysts in facilitating innovative organic reactions (T. Miura et al., 2012).
Antimicrobial Activities of 1,2,4-Triazole Derivatives
The synthesis of novel 1,2,4-triazole derivatives has been explored, revealing compounds with good to moderate antimicrobial activities against various microorganisms. This research underscores the potential of 1,2,4-triazoles in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (H. Bektaş et al., 2007).
Metal-free Route to Carboxylated 1,2,3-Triazoles
A metal-free synthetic route has been developed for carboxylated 1,4-disubstituted 1,2,3-triazoles, offering a simpler and more environmentally friendly alternative to traditional methods. This approach allows for the creation of a diverse array of new chemical entities, demonstrating the broad applicability of 1,2,3-triazoles in organic synthesis (J. Das, Santu Dey & T. Pathak, 2019).
Propriétés
IUPAC Name |
1-[[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-11-3-4-13(21-2)14(5-11)22(19,20)18-7-12(8-18)6-17-10-15-9-16-17/h3-5,9-10,12H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXVMSZBUYHNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

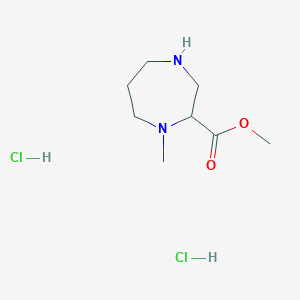
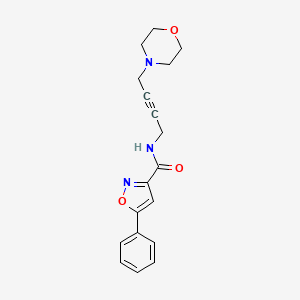
![N-[4-(aminocarbonyl)phenyl]-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2932235.png)

![3-butyl-8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932240.png)
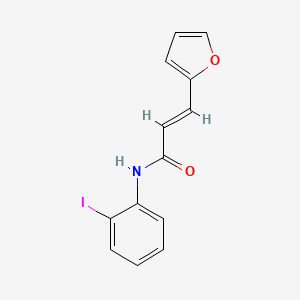
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2932243.png)
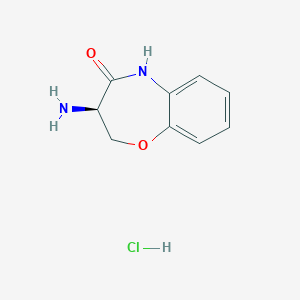

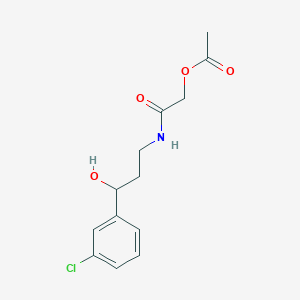

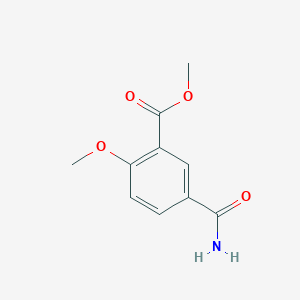
![3-Cyclohexylimidazo[1,5-a]pyridine](/img/structure/B2932254.png)
